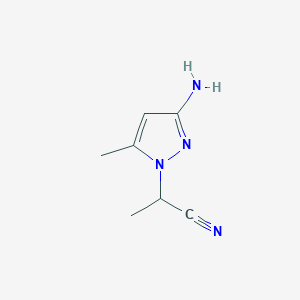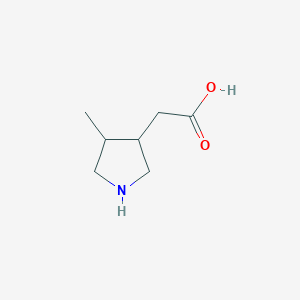![molecular formula C10H16N2O3 B13201467 4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol](/img/structure/B13201467.png)
4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol is a chemical compound with the molecular formula C10H16N2O3 and a molecular weight of 212.25 g/mol . This compound features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom. The presence of this ring imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides, esters, aldehydes, and cyclic anhydrides, in the presence of a base like sodium hydroxide (NaOH) in a dimethyl sulfoxide (DMSO) medium . This method allows for the efficient formation of the 1,2,4-oxadiazole ring at ambient temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.
Substitution: The oxadiazole ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-infective agent.
Industry: Utilized in the development of new materials, such as fluorescent dyes and sensors.
Mechanism of Action
The mechanism of action of 4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity .
Comparison with Similar Compounds
4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol can be compared with other similar compounds, such as:
4-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzonitrile: This compound also contains the 1,2,4-oxadiazole ring but has different substituents, leading to distinct chemical and biological properties.
Methyl 4-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoate: Another similar compound with variations in the substituents on the oxadiazole ring.
Properties
Molecular Formula |
C10H16N2O3 |
|---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
4-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol |
InChI |
InChI=1S/C10H16N2O3/c1-2-8-11-9(15-12-8)7-10(13)3-5-14-6-4-10/h13H,2-7H2,1H3 |
InChI Key |
FBONMZNIHMEOKX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NOC(=N1)CC2(CCOCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


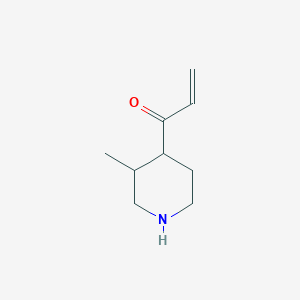
![2-[(1-Methyl-1H-pyrazol-4-yl)oxy]cyclohexan-1-ol](/img/structure/B13201397.png)
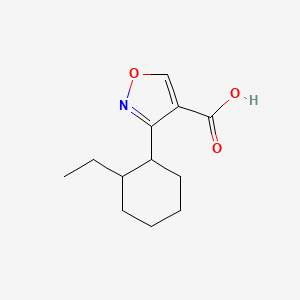
![([2-(Bromomethyl)-3,3-dimethylbutoxy]methyl)benzene](/img/structure/B13201409.png)
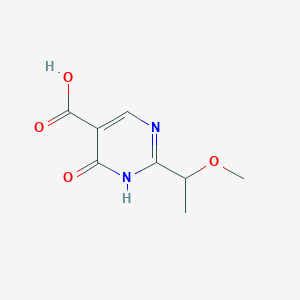
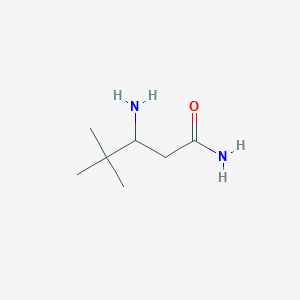
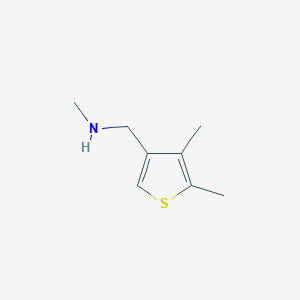
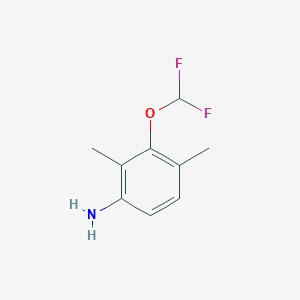
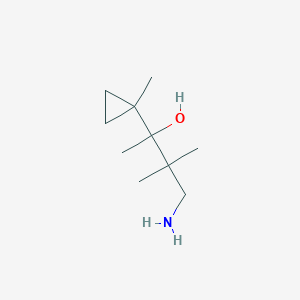
![2-Amino-N-{[benzyl(methyl)carbamoyl]methyl}acetamide](/img/structure/B13201436.png)
